

VgA Protein Sequence Identity Across Clinical Isolates: A Comparative Guide

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Compound of Interest

Compound Name:	VgA protein
CAS No.:	147995-39-9
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For researchers, scientists, and drug development professionals, understanding the diversity of antibiotic resistance proteins is critical. This guide provides an objective comparison of **VgA protein** sequence identity across various clinical isolates, supported by experimental data and detailed methodologies.

The VgA family of proteins, a member of the ATP-binding cassette (ABC) transporter superfamily, confers resistance to streptogramin A and related antibiotics in staphylococci. Variations in the **VgA protein** sequence can alter its substrate specificity and resistance profile. This guide summarizes the known sequence identities of different VgA variants identified in clinical isolates.

Comparative Analysis of VgA Protein Sequence Identity

The following table summarizes the percentage of amino acid and nucleotide sequence identity of various **VgA protein** variants compared to their respective reference sequences. These variants have been identified in different clinical isolates of *Staphylococcus* species.

VgA Variant	Reference Protein	Species Identified In	Amino Acid Identity (%)	Nucleotide Identity (%)	Key Amino Acid Substitutions	Clinical Significance
VgA(A) variant	VgA(A)	Staphylococcus aureus	81.2% ^[1]	83.2%	Not specified	Resistance to streptogramin A
VgA(A)LC	VgA(A)	Staphylococcus haemolyticus	~98.7% (differs by 7 substitutions)	Not specified	L212S, G219V, A220T, G226S and others ^[2]	Shifted substrate specificity towards lincosamides ^[2]
VgA(E) variant	VgA(E)	Staphylococcus cohnii, Staphylococcus simulans	85.3% ^[3]	85.7% ^[3]	Not specified	Cross-resistance to pleuromutilins, lincosamides, and streptogramin A ^[3]
VgA(A)v	VgA(A)	Staphylococcus aureus, Staphylococcus haemolyticus	Not specified	Not specified	P12H (in a S. haemolyticus variant) ^[4]	Reduced susceptibility to pleuromutilins ^[4]

VgA(A)NE W	VgA(A)	Staphylococcus haemolyticus	Not specified	Not specified	Multiple substitutions noted in the linker region[4][5]	Varied resistance profiles[4]
VgA(A)LIK E1	VgA(A)	Staphylococcus haemolyticus	Not specified	Not specified	Multiple substitutions noted in the linker region[4][5]	Varied resistance profiles[4]
VgA(A)LIK E2	VgA(A)	Staphylococcus haemolyticus	Not specified	Not specified	V165I substitution compared to Vga(A)LIK E1[4]	Varied resistance profiles[4]

Experimental Protocols

Identification and Sequencing of vga Genes from Clinical Isolates

This protocol outlines the key steps for identifying and determining the nucleotide sequence of vga genes from bacterial clinical isolates.

a. DNA Extraction: Genomic DNA is extracted from a pure bacterial culture using a commercial kit (e.g., DNeasy® Blood and Tissue Kit, Qiagen) according to the manufacturer's instructions. [6] The quality and quantity of the extracted DNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

b. PCR Amplification of the vga Gene: The vga gene is amplified from the extracted genomic DNA using polymerase chain reaction (PCR). Specific primers targeting conserved regions of the desired vga gene variant are used. For example, to amplify a variant of the vga(A) gene, primers can be designed based on the known sequence.[7] The PCR reaction is typically performed in a thermal cycler with the following components: DNA template, forward and

reverse primers, dNTPs, Taq polymerase, and PCR buffer. The cycling conditions (denaturation, annealing, and extension temperatures and times) are optimized for the specific primers and target gene.

c. Agarose Gel Electrophoresis: The PCR product is visualized by agarose gel electrophoresis to confirm the amplification of a DNA fragment of the expected size. A DNA ladder is run alongside the PCR product to estimate its size.

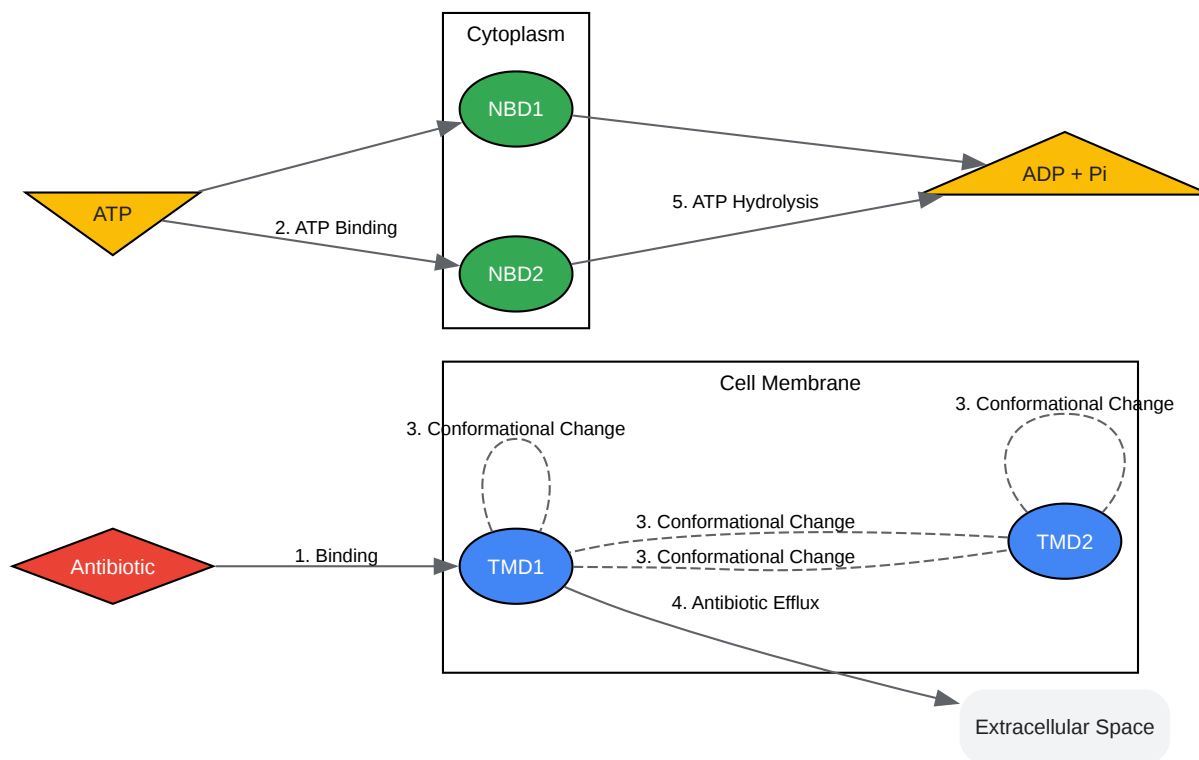
d. DNA Sequencing: The amplified PCR product is purified to remove excess primers and dNTPs. The purified DNA is then sequenced using the Sanger sequencing method or a next-generation sequencing (NGS) platform like Illumina.[6][8]

e. Sequence Analysis: The obtained nucleotide sequence is analyzed using bioinformatics tools. The sequence is compared to known vga gene sequences in public databases (e.g., GenBank, UniProt) using BLAST (Basic Local Alignment Search Tool) to identify the specific vga variant and determine its nucleotide and predicted amino acid sequence.[9] Pairwise and multiple sequence alignments are performed to calculate the percentage of sequence identity and identify specific amino acid substitutions.

Visualizations

Mechanism of VgA-mediated Antibiotic Resistance

The **VgA protein** functions as an ATP-binding cassette (ABC) transporter. The following diagram illustrates the general mechanism of action for an ABC exporter protein like VgA.

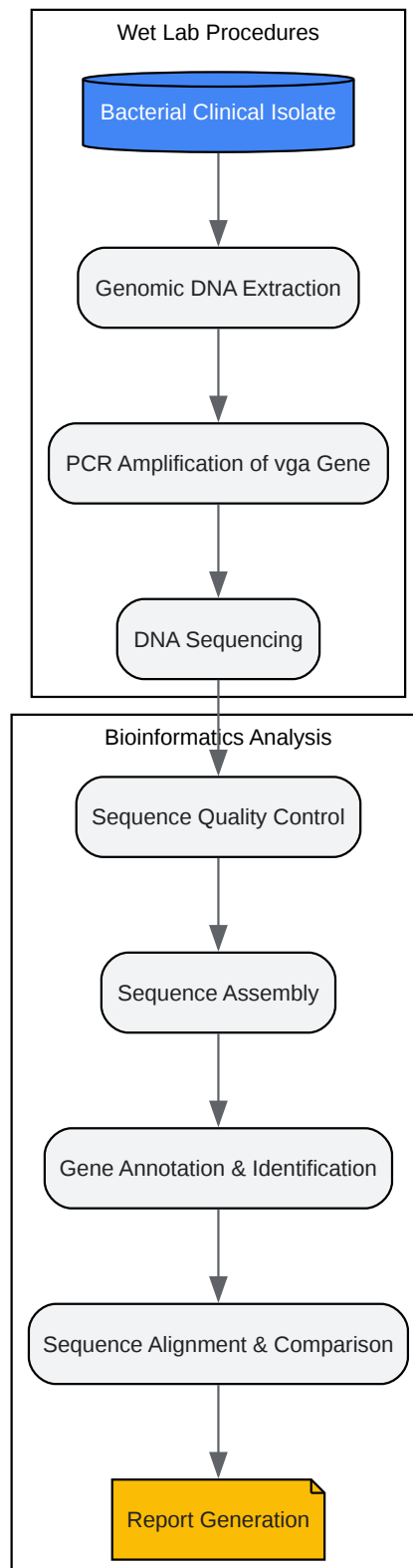


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Caption: General mechanism of an ABC transporter protein like VgA.

Workflow for Identification and Analysis of VgA Variants

The following diagram outlines the experimental workflow for the identification and characterization of **VgA protein** sequence variants from clinical isolates.



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